molecular formula C6H6BrCl2N3 B3245078 5-bromo-2,6-dichloro-N,N-dimethylpyrimidin-4-amine CAS No. 1656291-41-6

5-bromo-2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Cat. No.: B3245078
CAS No.: 1656291-41-6
M. Wt: 270.94
InChI Key: UVSFJKSUIMRPCA-UHFFFAOYSA-N
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Description

5-bromo-2,6-dichloro-N,N-dimethylpyrimidin-4-amine: is a heterocyclic aromatic compound with the molecular formula C₆H₆BrCl₂N₃. This compound is characterized by the presence of bromine, chlorine, and dimethylamine groups attached to a pyrimidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,6-dichloro-N,N-dimethylpyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives One common method includes the reaction of 2,6-dichloropyrimidine with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Coupling Reactions: It can undergo coupling reactions with various organic and inorganic reagents to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new catalysts and ligands for various chemical reactions.

Biology:

  • Investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Studied for its interactions with nucleic acids and proteins.

Medicine:

  • Explored for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial or anticancer agent.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 5-bromo-2,6-dichloro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. It may also interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

    5-bromo-2,4-dichloropyrimidine: Similar in structure but lacks the dimethylamine group.

    2,6-dichloropyrimidine: Lacks both the bromine and dimethylamine groups.

    5-bromo-2-chloropyrimidine: Contains only one chlorine atom and lacks the dimethylamine group.

Uniqueness: 5-bromo-2,6-dichloro-N,N-dimethylpyrimidin-4-amine is unique due to the presence of both bromine and chlorine atoms along with the dimethylamine group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2,6-dichloro-N,N-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrCl2N3/c1-12(2)5-3(7)4(8)10-6(9)11-5/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSFJKSUIMRPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC(=N1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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